molecular formula C14H8ClN3O3S B2849511 N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide CAS No. 313469-36-2

N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide

Cat. No. B2849511
CAS RN: 313469-36-2
M. Wt: 333.75
InChI Key: WZZRBKYWMNABNE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide, also known as BZ-423, is a small molecule that has been shown to have potential as an immunomodulatory agent. The compound was first synthesized in 2004 and has since been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, have been studied as optical materials .

Biological Potential

These compounds have also been studied for their biological potential . This includes their potential use in the medical field, particularly in the development of new drugs and treatments.

Antibacterial Agents

N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . Some of these compounds have shown promising activity against Staphylococcus aureus .

Anti-tubercular Activity

Some benzothiazole derivatives have been assessed for their in vitro anti-tubercular activity . Certain compounds have exhibited excellent activity with high inhibition percentages .

Anti-proliferative Activities

Compounds containing the benzothiazole nucleus have been evaluated for their anti-proliferative activities against various cancer cell lines .

COX-1 Inhibitory Activity

Certain N-(benzo[d]thiazol-2-yl)benzamide derivatives have shown weak COX-1 inhibitory activity . This suggests potential applications in the treatment of conditions related to inflammation and pain.

Fluorescence Properties

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . This suggests potential applications in the field of material science, particularly in the development of new fluorescent materials.

Synthesis of New Compounds

The benzothiazole nucleus is used in the synthesis of new compounds with potential applications in various fields . For example, it has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-8-5-6-11(18(20)21)9(7-8)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRBKYWMNABNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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